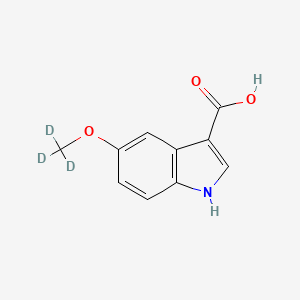

5-Methoxyindole-3-carboxylic Acid-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H9NO3 |

|---|---|

Poids moléculaire |

194.20 g/mol |

Nom IUPAC |

5-(trideuteriomethoxy)-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13)/i1D3 |

Clé InChI |

RVVSEZGJCOAUED-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC=C2C(=O)O |

SMILES canonique |

COC1=CC2=C(C=C1)NC=C2C(=O)O |

Origine du produit |

United States |

Significance of Deuterium Labeling in Investigating Indole Carboxylic Acid Metabolism and Pharmacokinetics

The use of deuterium-labeled compounds like 5-Methoxyindole-3-carboxylic Acid-D3 is a cornerstone of modern metabolic and pharmacokinetic investigations. nih.gov The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This can slow the rate of metabolic reactions that involve the cleavage of this bond, thereby altering the metabolic profile of the drug. musechem.com This effect allows researchers to probe the metabolic fate of indole (B1671886) carboxylic acids, identifying sites of metabolic modification and understanding how the molecule is broken down, transformed, and eliminated by the body.

Deuterium labeling is instrumental for several key areas of investigation:

Tracing Metabolic Pathways: By administering the deuterium-labeled compound, scientists can track its journey through various metabolic pathways. Metabolites containing the deuterium label can be easily identified using mass spectrometry, helping to construct a comprehensive map of the compound's biotransformation. nih.gov

Pharmacokinetic (ADME) Studies: Stable isotopes are effectively used to gain a deeper understanding of a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org Researchers can precisely quantify the amount of the labeled drug and its metabolites in biological samples like blood, plasma, and urine over time, providing critical data on its bioavailability, half-life, and clearance rates. nih.gov

Internal Standards for Quantification: In bioanalytical assays, deuterium-labeled compounds such as this compound serve as ideal internal standards for mass spectrometry. musechem.com Since they co-elute with the non-labeled analyte but are distinguishable by their mass, they allow for highly accurate and precise quantification by correcting for variations during sample preparation and analysis. nih.govacs.org

| Research Application | Significance of Deuterium Labeling | Analytical Technique |

| Metabolism Studies | Traces the biotransformation of the parent compound and identifies resulting metabolites. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govacs.org |

| Pharmacokinetic Analysis | Enables precise measurement of absorption, distribution, metabolism, and excretion (ADME) profiles. acs.org | Liquid Chromatography-Mass Spectrometry (LC-MS) metsol.com |

| Bioavailability Studies | Quantifies the rate and extent to which the compound enters systemic circulation. | Mass Spectrometry (MS) |

| Internal Standards | Improves accuracy and precision in the quantification of the non-labeled drug in biological matrices. musechem.comacs.org | Mass Spectrometry (MS) |

Overview of Academic Research Applications for Stable Isotope Labeled Compounds

Chemical Synthesis Approaches for Regioselective Deuterium Labeling in Indole (B1671886) Systems

The precise introduction of deuterium atoms into specific positions of an indole ring system is a key challenge in synthetic chemistry, enabling the production of labeled compounds for mechanistic studies and drug development. Various methodologies have been developed to achieve this regioselectivity, primarily relying on either acid-catalyzed hydrogen-deuterium (H-D) exchange or transition-metal-catalyzed reactions.

Acid-catalyzed methods provide a practical and facile route for deuteration. For instance, 3-substituted indoles can be efficiently deuterated by treatment with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD). nih.govacs.org This approach is effective for large-scale synthesis of polydeuterated indole derivatives like indole-3-acetic acid-d5. nih.govacs.org

Transition-metal catalysis offers a more versatile and highly selective platform for direct C-H deuteration. A range of metal catalysts, including gold, palladium, cobalt, and rhodium, have been employed to direct the isotopic exchange to specific carbon atoms on the indole scaffold. orgsyn.org Gold(I) catalysis, for example, allows for exquisite regioselectivity, labeling C3-unsubstituted indoles at the C3 position and C3-substituted indoles at the C2 position under mild conditions. Palladium-catalyzed reactions, often using deuterated acetic acid (CD₃CO₂D), can be programmed to achieve selective deuteration at the C2, C3, or both positions, without the need for a directing group. The choice of catalyst, directing group (when used), and reaction conditions allows chemists to program the labeling pattern to yield a variety of mono-, di-, or tri-deuterated indole products.

Below is a summary of various methodologies for the regioselective deuteration of indole systems.

| Catalyst/Reagent | Deuterium Source | Key Features | Deuterated Position(s) |

|---|---|---|---|

| D₂SO₄ | CD₃OD / D₂O | Practical, acid-catalyzed H-D exchange. Suitable for 3-substituted indoles. | Multiple positions (e.g., C2, C4-C7) |

| CD₃CO₂D | CD₃CO₂D | Acid-catalyzed method for 3-unsubstituted indoles, typically requiring higher temperatures. | Multiple positions |

| Gold(I) Complex | CD₃OD / D₂O | Mild conditions with high regioselectivity based on substitution at C3. | C3 (if unsubstituted) or C2 (if C3 is substituted) |

| Palladium(II) Acetate | CD₃CO₂D | Programmable, directing-group-free method. Selectivity can be tuned by modifying conditions. | C2, C3, or both C2 and C3 |

| Cobalt/Rhodium Complex | D₂O | Requires a removable directing group on the indole nitrogen to achieve high regioselectivity. | C2, C7, C3, C4 depending on the directing group |

Utilization of 5-Methoxyindole-3-carboxylic Acid-D3 as a Labeled Synthetic Precursor in Compound Development

Isotopically labeled compounds are indispensable tools in drug discovery and development. researchgate.net Stable-labeled molecules like this compound serve two primary purposes: they can be used to synthesize deuterated internal standards for quantitative bioanalysis in pharmacokinetic studies, or they can be used to create deuterated drug candidates. researchgate.net Deuteration at specific sites of a drug molecule can alter its metabolic fate, often leading to a slower rate of metabolism, which can improve its pharmacokinetic profile, such as increasing half-life and exposure. nih.govgoogle.com

The 5-methoxyindole-3-carboxylic acid scaffold is a key structural motif found in numerous biologically active compounds, making its deuterated analogue a valuable precursor for synthesizing labeled versions of these molecules for research purposes. chemimpex.com

Preparation of Benzoheterocycle Derivatives for Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinase Inhibition Research

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. beilstein-journals.orgnih.gov Consequently, inhibitors of the VEGFR-2 tyrosine kinase are a major class of anticancer drugs. nih.govnih.govdovepress.com Several potent VEGFR-2 inhibitors are built upon an indole or benzoheterocycle core. researchgate.net

A prominent example is Linifanib (ABT-869), a potent inhibitor of VEGFR and other receptor tyrosine kinases. The synthesis of Linifanib involves the use of a 5-methoxyindole (B15748) derivative. google.com While the commercial synthesis utilizes the non-deuterated precursor, the preparation of a deuterated version of Linifanib, for use in metabolic studies or as a potentially improved therapeutic, would logically employ a labeled precursor like this compound. The synthesis would follow established routes where the deuterated indole core is carried through the reaction sequence to yield the final labeled active pharmaceutical ingredient.

The following table outlines key synthetic intermediates in an established route to a Linifanib core structure, illustrating where a deuterated precursor would be incorporated.

| Intermediate Number | Compound Name | Role in Synthesis |

|---|---|---|

| I | 5-Methoxy-2-methyl-1H-indole-3-carbohydrazide | Initial indole-based building block. A deuterated version would be derived from this compound. |

| II | N'-((1H-indazol-6-yl)carbamothioyl)-5-methoxy-2-methyl-1H-indole-3-carbohydrazide | Product of the reaction between the indole hydrazide and an indazolyl isothiocyanate, forming the thiourea (B124793) linkage. |

| III | N-(1H-indazol-6-yl)-5-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3,4-thiadiazol-2-amine | Cyclized thiadiazole core formed from the thiosemicarbazide (B42300) intermediate. |

| IV | Linifanib (Final Product) | The final active molecule, which would retain the deuterium label from the starting material. |

Synthesis of Indoleamine 2,3-dioxygenase 1 Inhibitors for Antitumor Activity Studies

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov In the context of cancer, elevated IDO1 activity leads to depletion of tryptophan and accumulation of kynurenine, which suppresses the local immune response and allows tumors to evade immune destruction. nih.govnih.gov Therefore, inhibitors of IDO1 are being actively pursued as a novel class of cancer immunotherapeutics. nih.gov

The indole structure, being the core of the natural substrate tryptophan, is a common scaffold for the design of potent IDO1 inhibitors. nih.gov Many competitive inhibitors are derivatives of indole, including those based on the indole-3-carboxylic acid framework. The development of these inhibitors often requires labeled analogues for biochemical assays, target engagement studies, and pharmacokinetic analysis.

The synthesis of a deuterated IDO1 inhibitor containing the 5-methoxyindole-3-yl moiety would begin with a labeled precursor such as this compound. The carboxylic acid group can be converted to an amide or other functional groups to build the final inhibitor. For example, coupling the carboxylic acid with various amines is a common strategy to generate a library of potential inhibitors. Using the deuterated starting material ensures that the resulting compounds are appropriately labeled for their intended research applications.

The table below describes the general synthetic steps for creating an IDO1 inhibitor from an indole-3-carboxylic acid precursor.

| Step | Process | Description |

|---|---|---|

| 1 | Starting Material | Synthesis begins with this compound, providing the core scaffold and the isotopic label. |

| 2 | Carboxylic Acid Activation | The carboxylic acid is activated, for example by converting it to an acyl chloride or using a peptide coupling agent. |

| 3 | Amide Bond Formation | The activated acid is reacted with a selected amine side chain (R-NH₂) to form an amide bond, a common feature in many IDO1 inhibitors. |

| 4 | Purification | The final deuterated inhibitor is purified using standard techniques like column chromatography to yield the target compound for biological evaluation. |

Investigation of Metabolic Fate and Biochemical Pathways Utilizing 5 Methoxyindole 3 Carboxylic Acid D3

Pharmacokinetic and Metabolic Profiling Studies Employing Deuterated Indole (B1671886) Analogs

The use of deuterated compounds, such as 5-Methoxyindole-3-carboxylic Acid-D3, is a cornerstone of modern pharmacokinetic and metabolic profiling studies. acs.orgresearchgate.netmedchemexpress.com The substitution of hydrogen with its heavy isotope, deuterium (B1214612), provides a stable, non-radioactive label that allows researchers to differentiate the administered compound from its endogenous counterparts. acs.org This approach is particularly valuable for understanding the absorption, distribution, metabolism, and excretion (ADME) of indole analogs.

A key principle underlying this application is the "kinetic deuterium isotope effect" (KDIE). nih.govnih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, a common step in drug metabolism, can proceed at a slower rate for the deuterated compound. nih.gov This deceleration of metabolism can significantly alter the pharmacokinetic profile, potentially leading to increased plasma concentrations, a longer half-life, and reduced clearance compared to the non-deuterated parent compound. nih.gov

Researchers leverage this effect to:

Elucidate Metabolic Pathways: By slowing down metabolism at a specific site, deuteration helps in the identification of primary metabolic pathways and the characterization of transient or low-concentration metabolites that might otherwise go undetected. nih.govwindows.net

Improve Pharmacokinetic Properties: Strategic deuteration can be used to protect a drug from rapid metabolic inactivation, thereby enhancing its therapeutic potential. researchgate.netnih.gov

Probe Enzyme Mechanisms: The presence and magnitude of a KDIE provide evidence that C-H bond cleavage is a rate-limiting step in an enzymatic reaction, offering insights into the mechanisms of enzymes like cytochrome P450. nih.govnih.gov

Studies on various deuterated molecules have demonstrated the importance of understanding the specific metabolic enzymes involved and the systemic clearance mechanisms to predict the in vivo outcome of deuteration. semanticscholar.orgresearchgate.net For indole-containing compounds, which are substrates for a wide range of metabolic enzymes, deuterated analogs are indispensable tools for tracing their biotransformation. acs.org

| Advantage of Deuteration | Mechanism | Application in Research |

|---|---|---|

| Enhanced Metabolic Stability | Kinetic Deuterium Isotope Effect (KDIE) slows C-D bond cleavage. nih.gov | Increases drug exposure and half-life, allowing for better characterization. nih.gov |

| Tracer for Quantitation | Mass difference allows distinction from endogenous compounds via mass spectrometry. acs.org | Accurate measurement of compound concentration in biological samples. nih.govlcms.cz |

| Identification of Metabolites | Slower metabolism can lead to higher concentrations of intermediate metabolites. nih.gov | Helps elucidate complex biotransformation pathways. windows.net |

| Probing Reaction Mechanisms | An observed isotope effect indicates C-H bond breaking is rate-limiting. nih.gov | Provides insight into the catalytic mechanisms of metabolic enzymes (e.g., CYPs). nih.gov |

Tracer Applications in Elucidating Indole and Tryptophan Metabolite Pathways

Isotopically labeled molecules like this compound are invaluable as tracers to map the intricate metabolic networks originating from the essential amino acid tryptophan. acs.org By introducing a "heavy" label, the D3-analog can be administered to a biological system, and its journey through various biochemical pathways can be monitored using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the unambiguous identification and quantification of the tracer and its downstream metabolites, distinguishing them from the pool of naturally present, non-deuterated molecules.

This tracer approach has been effectively used in various contexts:

Studying Metabolite Disposition: Deuterium-labeled standards of indole-3-acetic acid (IAA) and its metabolites have been synthesized to quantitatively analyze how exogenous IAA is processed in plants. nih.gov These studies revealed how different metabolic actions are regulated to maintain IAA homeostasis. nih.gov

Internal Standards for Quantification: Polydeuterated IAA has been proposed as an ideal internal standard for gas chromatography-mass spectrometric analysis. nih.gov Using a deuterated standard improves analytical accuracy by compensating for sample loss during preparation and variations in instrument response, and it increases sensitivity by shifting the signal away from the isotopic cluster of the unlabeled analyte. lcms.cznih.gov

Investigating Biosynthesis: The use of deuterated compounds helps to determine the origin and flow of atoms through a pathway. For example, experiments can clarify whether a metabolite is synthesized de novo or derived from the modification of a precursor.

The application of such tracers is fundamental to metabolomics, providing a dynamic view of how indole compounds are synthesized, interconverted, and degraded in response to physiological or pathological stimuli.

| Tracer Compound | Pathway Studied | Key Finding/Application | Reference |

|---|---|---|---|

| [2',2'-(2)H(2)]-Indole-3-acetic acid | IAA Metabolism in Arabidopsis thaliana | Revealed dynamic changes in IAA metabolites in response to exogenous IAA, showing differential regulation. | nih.gov |

| Tetra- and Pentadeutero IAA | IAA Quantification | Serves as a highly sensitive internal standard for mass spectrometric assays of free and conjugated IAA. | nih.gov |

| Deuterated Internal Standards | Quantification of Tryptophan, Indole, and 3-Indoxyl Sulfate in Urine | Enabled the development of a rapid LC-MS/MS method for quantifying key tryptophan metabolites. | nih.gov |

Analysis of Endogenous Levels and Excretion Patterns of Related Methoxyindole Compounds in Biological Systems

To fully interpret data from studies using this compound, it is essential to understand the baseline levels and excretion patterns of naturally occurring (endogenous) methoxyindole compounds. The human body produces a variety of indole derivatives from tryptophan metabolism, some of which are generated by host enzymes and others by the gut microbiota. These compounds play roles in signaling and can serve as biomarkers for health and disease. mdpi.com

The analysis of methoxyindoles in biological fluids like urine and plasma provides a window into these metabolic processes. medicaljournalssweden.senih.gov For example, 6-hydroxy-5-methoxyindole-2-carboxylic acid has been identified and quantified in normal human urine, demonstrating that this is a standard excretory metabolite. medicaljournalssweden.se In a study of healthy individuals, the mean urinary concentration of this compound was found to be 38 µmol/mol of creatinine. medicaljournalssweden.se

Other significant endogenous methoxyindoles include:

Melatonin (B1676174) (N-acetyl-5-methoxytryptamine): A well-known hormone synthesized from tryptophan, primarily in the pineal gland, that regulates circadian rhythms. mdpi.com Its metabolism involves pathways like 6-hydroxylation and deacetylation to form compounds such as 5-methoxytryptamine (B125070) and 5-methoxyindoleacetic acid. nih.gov

5-Methoxytryptophan (5-MTP): An endogenous regulator produced by certain cells that has been shown to control the expression of inflammatory enzymes. researchgate.net

5-Methoxyindole (B15748) Acetic Acid (5-MIAA) and 5-Methoxytryptophol (5-MTOL): These are metabolites of melatonin and serotonin (B10506) pathways, and their concentrations can change with age and physiological conditions. nih.govmdpi.com

The quantification of these endogenous compounds often relies on the use of stable isotope-labeled internal standards—including deuterated ones—to ensure analytical accuracy. nih.govmdpi.com By measuring the levels of these compounds in urine and plasma, researchers can assess the activity of specific metabolic pathways and how they are affected by disease, diet, or therapeutic interventions. mdpi.com

| Endogenous Methoxyindole Compound | Biological Matrix | Significance / Typical Concentration | Reference |

|---|---|---|---|

| 6-Hydroxy-5-methoxyindole-2-carboxylic acid | Urine | Normal excretory product of the eumelanin (B1172464) pathway. Mean concentration of 38 µmol/mol creatinine. | medicaljournalssweden.se |

| Melatonin | Plasma, Urine | Hormone regulating circadian rhythms; levels vary diurnally. | mdpi.com |

| 5-Methoxyindole Acetic Acid (5-MIAA) | Pineal Organ, Urine | Metabolite of the serotonin/melatonin pathway. | nih.govmdpi.com |

| 5-Methoxytryptophol (5-MTOL) | Pineal Organ | Biologically active metabolite of melatonin. | nih.govmdpi.com |

| 5-Methoxytryptophan (5-MTP) | Plasma (produced by mesenchymal cells) | Endogenous regulator of inflammation and COX-2 expression. | researchgate.net |

| Indoxyl Sulfate | Urine, Plasma | Gut-derived uremic toxin; a biomarker for intestinal health and kidney disease. | nih.govmdpi.com |

Research Paradigms for 5 Methoxyindole 3 Carboxylic Acid D3 As a Labeled Probe in Chemical Biology and Drug Discovery Research

Role as a Labeled Probe in Target Identification Research

Target identification is a foundational step in drug discovery, aimed at identifying the specific biological molecules (e.g., proteins or enzymes) with which a drug candidate interacts to exert its therapeutic effect. Chemical probes are essential in this process for engaging and reporting on these molecular targets. sigmaaldrich.com 5-Methoxyindole-3-carboxylic Acid-D3 serves as a critical tool in this context, primarily as a stable isotope-labeled internal standard for mass spectrometry (MS)-based proteomics techniques.

In a typical target identification workflow, the unlabeled, biologically active compound (5-Methoxyindole-3-carboxylic acid or its derivatives) is used to "pull down" its binding partners from a complex biological sample, such as a cell lysate. The deuterated analogue, this compound, is then added to the sample at a known concentration. The mass difference between the labeled and unlabeled compounds allows for precise and comparative quantification of the proteins that specifically bind to the active compound, helping to distinguish true targets from non-specific binders. nih.gov This stable isotope dilution method alleviates common issues in MS analysis, such as ion suppression and low reproducibility, which can complicate the quantification of molecules in complex biological fluids. nih.gov

Application in Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Novel Compounds

Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. nih.gov Studies of absorption, distribution, metabolism, and excretion (ADME) determine how a drug is processed by the body, which influences its efficacy and duration of action. Deuterium (B1214612) labeling, as seen in this compound, has become a strategic tool in optimizing the ADME properties of new chemical entities. musechem.commedchemexpress.com

For instance, research on novel ligands for the γ-Aminobutyric Acid Type A Receptor (GABA-A R) demonstrated that incorporating deuterium into the methoxy (B1213986) substituents significantly improved metabolic stability in both human and mouse liver microsomes compared to their non-deuterated parent compounds. nih.gov This strategy allows for a longer duration of action while retaining the desired pharmacological profile. nih.gov this compound can be used as a probe in such studies to investigate the metabolic fate of related indole (B1671886) compounds and to serve as a quantitative standard for tracking the parent drug and its metabolites in various biological matrices. nih.gov

| Compound | Modification | Human Liver Microsome Stability (% remaining after 30 min) | Mouse Liver Microsome Stability (% remaining after 30 min) |

|---|---|---|---|

| Parent Compound A | Non-deuterated (-OCH3) | 35% | 15% |

| Analog A-d3 | Deuterated (-OCD3) | 65% | 45% |

| Parent Compound B | Non-deuterated (-OCH3) | 42% | 22% |

| Analog B-d3 | Deuterated (-OCD3) | 78% | 58% |

This table presents hypothetical data modeled on findings reported for deuterated pyrazoloquinolinones, illustrating the typical improvement in metabolic stability observed upon deuteration of methoxy groups. nih.gov

Development of Labeled Ligands for Receptor Binding and Distribution Studies

Radioligand binding assays are a cornerstone of pharmacology for characterizing ligand-receptor interactions, determining receptor density (Bmax), and measuring the binding affinity (Kd) of a ligand for its receptor. springernature.com While radioactive isotopes like tritium (B154650) (³H) are commonly used, stable isotope-labeled ligands such as this compound offer a non-radioactive alternative for use in MS-based binding assays.

In competition binding experiments, a labeled ligand is used to determine the binding affinity of unlabeled test compounds. The assay measures the ability of an unlabeled drug to displace the labeled ligand from the receptor. This compound can act as the labeled competitor or as an internal standard to precisely quantify the amount of unlabeled ligand bound to the receptor at equilibrium. vanderbilt.edu

Interestingly, deuteration itself can sometimes have a small but significant effect on binding affinity. Studies on histamine (B1213489) receptor ligands have shown that replacing hydrogen with deuterium can alter the binding free energies. nih.gov This phenomenon underscores the quantum mechanical nature of drug-receptor interactions and highlights the need to characterize the binding properties of the labeled ligand itself. nih.gov

| Ligand | Receptor | Binding Constant (KD in nM) | Change in Binding Free Energy (ΔΔGBIND in kcal/mol) |

|---|---|---|---|

| Histamine | Histamine H2 Receptor | 56 | N/A |

| Deuterated Histamine | Histamine H2 Receptor | 16 | -0.73 |

This table is based on experimental data for histamine and its deuterated analogue, demonstrating how isotopic substitution can influence binding constants. nih.gov

Mechanistic Research on Derivatives with Potential Biological Activities (e.g., neuroprotection, anti-inflammatory mechanisms) using Labeled Analogues

Indole derivatives are a versatile class of compounds with a wide range of biological activities, and many are being investigated for therapeutic potential in areas such as neurodegenerative diseases and inflammatory conditions. nih.gov For example, 5-methoxyindole-2-carboxylic acid (an isomer of 5-methoxyindole-3-carboxylic acid) has shown potential neuroprotective properties in the context of stroke by reducing oxidative stress. mdpi.com Hydrazone derivatives of 5-methoxyindole (B15748) carboxylic acid have also demonstrated excellent radical scavenging properties, positioning them as lead compounds for developing agents with combined neuroprotective and antioxidant effects. researchgate.netmdpi.com

In mechanistic studies of such derivatives, labeled analogues like this compound are crucial. When investigating a potential neuroprotective drug, it is vital to determine if the compound crosses the blood-brain barrier and to quantify its concentration in brain tissue. Using a deuterated standard allows for accurate measurement of the unlabeled drug in complex biological samples via LC-MS/MS, helping researchers correlate drug exposure with pharmacological effects. nih.gov

Furthermore, labeled compounds help in elucidating metabolic pathways. By administering the unlabeled drug and using the labeled version as a standard, researchers can identify and quantify metabolites, which may themselves be active, inactive, or even toxic. This information is critical for understanding the complete mechanism of action and for designing safer, more effective drugs. nih.gov For instance, in anti-inflammatory research, vitamin D has been shown to modulate the production of pro- and anti-inflammatory cytokines by inhibiting pathways like NF-κB. nih.govnih.gov When studying a novel anti-inflammatory indole derivative, a labeled probe like this compound would be essential for tracing its metabolic fate and quantifying its effect on these signaling pathways at the cellular level.

Emerging Research Frontiers and Methodological Innovations for Deuterated Indole Carboxylic Acids

Advancements in Isotope Labeling Efficiency and Regioselectivity for Complex Indole (B1671886) Scaffolds

The precise and efficient incorporation of deuterium (B1214612) into complex indole scaffolds is a persistent challenge in synthetic organic chemistry. Traditional methods for deuteration often require harsh conditions that are incompatible with sensitive functional groups present in many biologically active indoles. chemrxiv.org However, recent innovations have led to milder and more selective labeling techniques, significantly improving the accessibility of compounds like 5-Methoxyindole-3-carboxylic Acid-D3.

A notable advancement is the development of metal-catalyzed hydrogen isotope exchange (HIE) reactions. For instance, gold(I)-catalysis has been shown to enable the regioselective labeling of indoles under mild conditions. chemrxiv.orgnih.gov This method utilizes readily available deuterium sources like deuterated methanol (B129727) (CD3OD) or heavy water (D2O). A key finding is that the regioselectivity is dependent on the substitution pattern of the indole ring; C3-unsubstituted indoles are selectively labeled at the C3 position, whereas C3-substituted indoles undergo deuteration at the C2 position. chemrxiv.org Similarly, palladium-catalyzed methods have been developed that offer programmable regioselectivity. By slightly modifying reaction conditions, researchers can selectively introduce deuterium at the C2, C3, or both C2 and C3 positions of the indole core without the need for directing groups. chemrxiv.orgworktribe.com

Acid-catalyzed HIE reactions also represent a practical and facile route for synthesizing deuterium-labeled indoles. nih.gov Studies have demonstrated that 3-substituted indoles can be efficiently deuterated using a solution of deuterated sulfuric acid (D2SO4) in deuterated methanol (CD3OD) at moderate temperatures. nih.gov This approach has been successfully applied to the large-scale, low-cost synthesis of deuterated plant hormones like indole-3-acetic acid-d5 and indole-3-butyric acid-d5. nih.gov These advancements provide chemists with a versatile toolkit for creating specifically labeled indole derivatives, which are crucial for detailed biological investigations. acs.orgoduillgroup.com

| Method | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Gold-Catalyzed HIE | Au(I) Complex | CD3OD, D2O | Mild conditions, high regioselectivity (C2 or C3), tolerates various functional groups. | chemrxiv.orgnih.gov |

| Palladium-Catalyzed HIE | Pd(OAc)2 | CD3CO2D | Programmable regioselectivity (C2, C3, or C2+C3), directing-group-free. | chemrxiv.orgworktribe.com |

| Acid-Catalyzed HIE | D2SO4 or CD3CO2D | CD3OD | Facile, practical for large-scale synthesis, cost-effective. | nih.gov |

Integration of Multi-Omics Approaches with Isotopic Tracers for Systems Biology Research

Isotopically labeled compounds are central to systems biology, where the goal is to understand the complex interactions within biological systems from a holistic perspective. mdpi.comnih.gov The integration of stable isotope tracers, like deuterated indole carboxylic acids, with multi-omics platforms (e.g., metabolomics, proteomics) provides a dynamic view of cellular processes that is unattainable with standalone omics approaches. nih.govnih.govnih.gov This combination allows researchers to trace the metabolic fate of specific molecules, quantify fluxes through biochemical pathways, and understand how these networks are perturbed in different states. nih.govyoutube.com

In metabolomics, stable isotope tracing involves introducing a labeled compound into a biological system and tracking the incorporation of the isotope into downstream metabolites using mass spectrometry or NMR. nih.govprinceton.edu This method reveals pathway activities and can elucidate complex metabolic networks. nih.gov For example, by using a deuterated precursor, one can measure the rate of synthesis and turnover of various products, providing mechanistic insights into cellular metabolism. youtube.comirisotope.com

The use of isotopic tracers extends to proteomics through techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.gov While SILAC traditionally uses heavy carbon or nitrogen, the principles are applicable to other labeled molecules. By introducing a labeled compound, researchers can monitor changes in protein synthesis and degradation over time. nih.gov The integration of data from metabolomics and proteomics, guided by isotopic tracers, is a powerful strategy in systems biology. nih.gov It helps to connect changes in gene expression and protein levels to functional outcomes at the metabolite level, offering a more complete picture of cellular physiology and disease. nih.govresearchgate.net

| Omics Field | Technique/Approach | Information Gained | Reference |

|---|---|---|---|

| Metabolomics | Mass Spectrometry or NMR-based tracer analysis | Metabolic pathway activity, quantification of metabolic fluxes, fate of substrates. | nih.govprinceton.eduirisotope.com |

| Proteomics | Pulsed SILAC and similar methods | Dynamic changes in protein synthesis and degradation, proteome turnover rates. | nih.gov |

| Systems Biology | Integrated multi-omics data analysis | Holistic view of cellular processes, links between genotype, proteome, and metabolome. | mdpi.comnih.govnih.gov |

Computational Chemistry and Molecular Modeling for Structural and Mechanistic Insights of Labeled Indoles

Computational chemistry and molecular modeling have become indispensable tools for interpreting experimental data and providing predictive insights into the behavior of molecules, including isotopically labeled indoles. These methods can elucidate the structural, electronic, and energetic properties of molecules at an atomic level, complementing experimental techniques.

Molecular dynamics simulations can be used to investigate the localization and orientation of indole derivatives within complex biological environments, such as lipid membranes. nih.gov Such studies have revealed that indole localizes in specific regions of a lipid bilayer due to a combination of electrostatic interactions, including hydrogen bonding and cation-pi interactions. nih.gov Understanding these interactions is crucial for predicting how a molecule like 5-Methoxyindole-3-carboxylic Acid might behave in a cellular context.

Furthermore, computational approaches like 3D-Pharmacophore and 2D-Quantitative Structure-Activity Relationship (QSAR) studies are used to validate biological data and identify the key molecular features that control activity. rsc.org Molecular docking simulations can predict the binding modes of indole-based compounds to biological targets, such as enzymes or receptors. nih.gov For deuterated compounds, computational models can help predict how isotopic substitution might affect binding affinity or reaction kinetics (the kinetic isotope effect), providing a mechanistic rationale for observed biological outcomes. These computational insights are vital for the rational design of new therapeutic agents and for understanding the fundamental biochemical roles of indole-containing molecules. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Methoxyindole-3-carboxylic Acid-D3 with high isotopic purity?

- Methodological Answer : The synthesis of deuterated indole derivatives typically involves isotopic labeling at specific positions using deuterated reagents (e.g., D₂O or deuterated methylating agents). For this compound, a two-step approach may be adopted: (1) deuteration of the methoxy group via exchange reactions under acidic or basic conditions, and (2) carboxylation at the 3-position using deuterium-stable catalysts. Evidence from similar compounds suggests that optimizing reaction time and temperature improves isotopic incorporation . Post-synthesis, purification via recrystallization or column chromatography ensures removal of non-deuterated impurities .

Q. How can researchers confirm the deuteration level and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H-NMR and ¹³C-NMR, is critical for verifying deuteration sites and quantifying isotopic purity. Mass spectrometry (MS) with high resolution (HRMS) or isotope ratio analysis further validates molecular weight and deuterium distribution. For example, the absence of proton signals at the methoxy group in ¹H-NMR confirms successful deuteration, while MS fragmentation patterns differentiate positional isomers . Cross-referencing with synthetic intermediates in deuterated analogs (e.g., 5-Hydroxyindole-3-acetic Acid-D5) provides additional validation .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Deuterated compounds are sensitive to proton exchange in protic solvents. Storage at -20°C in anhydrous, deuterated solvents (e.g., DMSO-d₆) minimizes isotopic dilution. Long-term stability studies on similar indole derivatives indicate that lyophilization in inert atmospheres extends shelf life (>4 years) . Regular purity checks via HPLC or TLC are recommended to monitor degradation, particularly under humid conditions .

Advanced Research Questions

Q. How do isotopic effects influence the pharmacokinetic and metabolic profiling of this compound compared to its non-deuterated counterpart?

- Methodological Answer : Deuterium incorporation alters metabolic stability due to the kinetic isotope effect (KIE). In vitro assays using liver microsomes or hepatocytes can compare metabolic half-lives. For instance, deuterated methoxy groups in related compounds (e.g., 2-Methoxyacetic Acid-d3) exhibit reduced CYP450-mediated demethylation rates . Parallel LC-MS/MS analyses of plasma and urine samples from animal models quantify deuterium retention and metabolite profiles .

Q. What advanced analytical techniques are suitable for quantifying this compound in biological matrices with high sensitivity?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for trace detection. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) to remove interferents. Calibration curves using isotopically labeled internal standards (e.g., 5-Hydroxyindole-3-acetic Acid-D5) enhance accuracy . For tissue distribution studies, matrix-assisted laser desorption/ionization (MALDI) imaging provides spatial resolution .

Q. How can researchers resolve discrepancies in reported biological activities of indolecarboxylic acid derivatives across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, pH, or solvent systems). Systematic meta-analyses should compare:

- Structural analogs : Evaluate substituent effects (e.g., 5-methoxy vs. 6-methyl groups in indolecarboxylic acids) .

- Experimental parameters : Standardize protocols for receptor-binding assays (e.g., buffer composition, incubation time) .

- Data normalization : Use reference compounds (e.g., indomethacin) as internal controls to calibrate activity thresholds .

Q. What strategies are recommended for studying the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry. For enzyme inhibition assays, kinetic studies under varying substrate concentrations distinguish competitive vs. non-competitive mechanisms. Deuterium labeling can also track binding-site interactions via hydrogen-deuterium exchange mass spectrometry (HDX-MS) . Cross-validation with computational docking (e.g., molecular dynamics simulations) predicts binding modes .

Safety and Compliance

Q. What safety protocols are critical for handling deuterated indole derivatives in laboratory settings?

- Methodological Answer : Deuterated compounds require specialized handling to prevent isotopic exchange and exposure. Key practices include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.